BenchChemオンラインストアへようこそ!

(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

LogP Lipophilicity CNS drug design

(3-Amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, also cataloged as 5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine, is a dual-heterocyclic small molecule (C9H14N4O, MW 194.23) consisting of a 3-aminopyrazole core linked via a carbonyl to a piperidine ring. It is predominantly employed as a versatile building block and intermediate in medicinal chemistry for the synthesis of more complex, biologically active molecules, including potential kinase inhibitors and cannabinoid receptor modulators.

Molecular Formula C9H14N4O
Molecular Weight 194.238
CAS No. 1347108-58-0
Cat. No. B2927949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone
CAS1347108-58-0
Molecular FormulaC9H14N4O
Molecular Weight194.238
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=NN2)N
InChIInChI=1S/C9H14N4O/c10-8-6-7(11-12-8)9(14)13-4-2-1-3-5-13/h6H,1-5H2,(H3,10,11,12)
InChIKeyJTDGJKCXZWOZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone (CAS 1347108-58-0): Core Building Block Identity and Physicochemical Profile


(3-Amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, also cataloged as 5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine, is a dual-heterocyclic small molecule (C9H14N4O, MW 194.23) consisting of a 3-aminopyrazole core linked via a carbonyl to a piperidine ring [1]. It is predominantly employed as a versatile building block and intermediate in medicinal chemistry for the synthesis of more complex, biologically active molecules, including potential kinase inhibitors and cannabinoid receptor modulators . Its relatively balanced physicochemical profile, including a LogP of 0.5 and a topological polar surface area (TPSA) of 75 Ų, positions it as a scaffold with predicted acceptable solubility and permeability characteristics for lead optimization [1].

Why a Generic 3-Amino-1H-pyrazole-5-carboxamide is Not a Drop-in Replacement for the Specific Piperidine Analog


Despite sharing a common aminopyrazole core, close analogs of (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone cannot be considered interchangeable due to quantifiable differences in key physicochemical parameters that govern ligand-receptor interactions, pharmacokinetic behavior, and synthetic tractability. The identity of the cyclic amine—whether piperidine, morpholine, or pyrrolidine—introduces significant variations in lipophilicity (ΔLogP up to 1.2) and hydrogen-bond acceptor capacity (ΔHBA up to 1), which can decisively alter target binding affinity, off-target promiscuity, and metabolic stability [1]. Furthermore, N-alkylation of the pyrazole ring, as seen in analogs like 1-isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine, modifies the hydrogen-bond donor count and molecular size, potentially affecting selectivity and bioavailability [2]. The absence of a tertiary amine in the piperidine ring, when compared to the ether oxygen in the morpholine analog, also shifts the pKa profile, which is a critical factor for both target engagement and hERG-related cardiotoxicity risk. These structural nuances mean that selection of this specific building block over its analogs is a critical decision in the early stages of drug discovery, directly impacting the properties of the final lead series.

Quantitative Differentiation Evidence: (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone vs. Closest Analogs


Lipophilicity Advantage over Morpholine Analog: Fine-Tuning LogP for CNS or Cellular Permeability

The target compound's calculated partition coefficient (XLogP3 = 0.5) is significantly higher than that of its morpholine analog, (3-amino-1H-pyrazol-5-yl)(morpholino)methanone (XLogP3 = -0.7). This 1.2 log unit difference represents a >10-fold higher predicted lipophilicity. While not a direct potency metric, a LogP closer to the ideal range for CNS drugs (1-3) or oral absorption (0-5) suggests superior baseline membrane permeability characteristics, making the piperidine analog a more attractive starting point for programs requiring cellular penetration. This comparison is derived from computed properties in PubChem [1].

LogP Lipophilicity CNS drug design Permeability

Optimized Topological Polar Surface Area (TPSA) Relative to Morpholine Analog

The target compound possesses a TPSA of 75 Ų, which is 9.2 Ų lower than that of the morpholine analog (84.2 Ų). This places the piperidine variant within the favorable range (<90 Ų) for oral absorption and closer to the <76 Ų threshold often associated with good blood-brain barrier penetration, while the morpholine analog's higher TPSA may hinder membrane crossing [1].

TPSA Drug-likeness Oral bioavailability Polar surface area

Hydrogen Bond Acceptor Control: Differentiating Piperidine from Morpholine

The target compound has 3 hydrogen bond acceptors (HBA), while its morpholine analog has 4 HBA due to the ether oxygen in the morpholine ring. This additional HBA unit can lead to increased off-target binding and reduced selectivity compared to the target compound. The pyrrolidine analog, like the target, also has 3 HBA, but the piperidine ring offers distinct steric and pKa properties [1].

HBA Hydrogen-bond acceptor Off-target liability Selectivity

Preserved Dual H-bond Donor Motif vs. N-Alkylated Analogs

The target compound retains two hydrogen bond donors (HBD) at the 3-amino group of the pyrazole ring. In contrast, the N-isopropyl analog, 1-isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine, has only one HBD. This loss of a donor site can weaken key interactions with biological targets that require dual H-bonding from the aminopyrazole headgroup, potentially impacting binding affinity and specificity [1][2].

HBD Hydrogen-bond donor Target engagement Binding affinity

Targeted Application Scenarios for (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone Procurement


CNS-Targeted Kinase Inhibitor Scaffold Development

In neurological drug discovery programs, a balanced LogP is critical for crossing the blood-brain barrier. The compound's XLogP3 of 0.5 is within an optimal range for CNS penetration, a favorable starting point compared to the overly hydrophilic morpholine analog (LogP -0.7). Researchers can procure this specific scaffold to design brain-penetrant inhibitors targeting kinases implicated in neurodegenerative diseases or brain cancers [1].

Antimicrobial Lead Optimization Requiring Predefined Amine Basicity

Piperidine moiety pKa is a known factor in modulating antibacterial potency and spectrum. This building block is preferred for synthesizing and screening libraries where the basicity and steric profile of a piperidine ring are hypothesized to enhance interaction with bacterial topoisomerases or efflux pump evasion, as suggested by structure-activity relationship (SAR) trends in amino-piperidine antibacterials . The preserved dual HBD motif at the 3-amino group is essential for key binding interactions that would be lost by N-alkylation [2].

Selective Lead Series with Reduced Off-Target Risk Profile

The presence of 3 hydrogen bond acceptors (vs. 4 for the morpholine analog) provides a cleaner, more predictable pharmacophore for medicinal chemists. Procurement of this specific intermediate allows for the construction of compound libraries with an intrinsically lower risk of promiscuous binding compared to the morpholine analog [1]. This is a key advantage in hit-to-lead phases where achieving high selectivity early is critical.

Synthesis of Conformationally Constrained Peptidomimetics

The single rotatable bond between the pyrazole core and the piperidine amide introduces a defined conformational constraint absent in more flexible linkers. This compound serves as a rigid scaffold for the synthesis of peptidomimetics, where controlling the spatial orientation of pharmacophoric elements is crucial for target affinity and selectivity. Its structural rigidity can lead to more favorable entropic binding compared to its more flexible pyrrolidine or morpholine counterparts [1].

Quote Request

Request a Quote for (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.